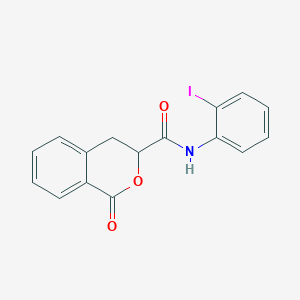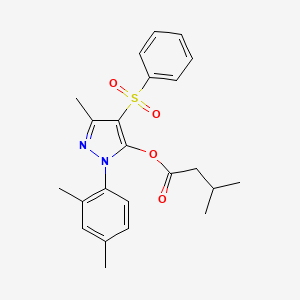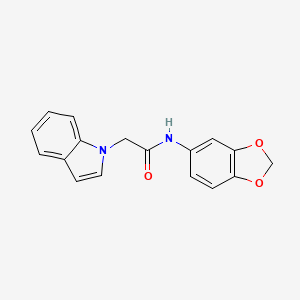![molecular formula C16H17N3O5S B4108318 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4108318.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-nitrophenyl)glycinamide
Descripción general
Descripción
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-nitrophenyl)glycinamide, commonly known as MSVII-28, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
MSVII-28 exerts its inhibitory effects through binding to the active site of the target enzyme or protein, thereby preventing its activity. It has been shown to have high selectivity towards its target, with minimal off-target effects. The binding affinity and kinetics of MSVII-28 have been studied using various biophysical techniques, such as X-ray crystallography and surface plasmon resonance.
Biochemical and Physiological Effects:
MSVII-28 has been shown to have significant biochemical and physiological effects in various disease models. It has been shown to inhibit tumor growth and metastasis in several cancer models, reduce inflammation in animal models of arthritis and colitis, and prevent β-amyloid aggregation in Alzheimer's disease models. The effects of MSVII-28 on various signaling pathways and cellular processes have been studied using molecular biology and cell biology techniques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSVII-28 has several advantages as a research tool, including its high potency and selectivity towards its target, ease of synthesis, and availability of commercial sources. However, it also has some limitations, such as its relatively low solubility in aqueous solutions, which may require the use of organic solvents for experiments. Additionally, its high potency may require careful dosing and toxicity studies to ensure safety in animal models.
Direcciones Futuras
There are several future directions for research on MSVII-28, including the development of analogs with improved solubility and pharmacokinetic properties, further elucidation of its mechanism of action and selectivity, and validation of its therapeutic potential in clinical trials. Additionally, MSVII-28 may have applications in other disease models beyond those currently studied, such as cardiovascular disease and metabolic disorders.
Conclusion:
MSVII-28 is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its synthesis method has been optimized for high yields and purity, and its mechanism of action and biochemical effects have been extensively studied. While it has several advantages as a research tool, careful dosing and toxicity studies may be required to ensure safety in animal models. Future research on MSVII-28 may lead to the development of novel therapies for a range of diseases.
Aplicaciones Científicas De Investigación
MSVII-28 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes and proteins involved in these diseases, such as matrix metalloproteinases, cyclooxygenase-2, and β-amyloid aggregation.
Propiedades
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-12-7-9-13(10-8-12)25(23,24)18(2)11-16(20)17-14-5-3-4-6-15(14)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGCEKOJOSPFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B4108241.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B4108248.png)

![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4108262.png)



![1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4108276.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4108281.png)



![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-2-pyridinecarboxamide](/img/structure/B4108320.png)
![5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4108326.png)